Silanamine, 1,1,1-triethoxy-
Description
Structure
3D Structure
Properties
CAS No. |
2325-41-9 |
|---|---|
Molecular Formula |
C6H17NO3Si |
Molecular Weight |
179.29 g/mol |
IUPAC Name |
[amino(diethoxy)silyl]oxyethane |
InChI |
InChI=1S/C6H17NO3Si/c1-4-8-11(7,9-5-2)10-6-3/h4-7H2,1-3H3 |
InChI Key |
BTKXSYWWRGMQHR-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](N)(OCC)OCC |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes for Silanamine, 1,1,1 Triethoxy
Direct Synthetic Approaches to Aminosilanes
The formation of a silicon-nitrogen bond is the cornerstone of aminosilane (B1250345) synthesis. One of the most direct methods for this transformation is the dehydrocoupling of silanes and amines. This approach involves the reaction of a hydrosilane with an amine, releasing hydrogen gas as the only byproduct, which represents a green and atom-economical pathway.
Another significant direct approach is the ammonolysis of haloslanes. researchgate.net This method involves the reaction of a chlorosilane with ammonia (B1221849), leading to the formation of the corresponding aminosilane and an ammonium (B1175870) halide salt as a byproduct. wikipedia.org For instance, the synthesis of bis(trimethylsilyl)amine involves the treatment of trimethylsilyl (B98337) chloride with ammonia. wikipedia.org While effective, this method necessitates the separation of the salt from the final product.
Catalytic reductive amination of carbonyl compounds in the presence of ammonia and a reducing agent also serves as a pathway to amines, although this is less direct for the synthesis of aminosilanes from silane (B1218182) precursors.
Precursor Selection and Reaction Conditions for Triethoxysilanamine Synthesis
The synthesis of Silanamine, 1,1,1-triethoxy- [(EtO)3SiNH2] logically starts with precursors containing the triethoxysilyl group. The most probable precursors are triethoxysilane (B36694) [HSi(OEt)3] or a halo-derivative such as chloro-triethoxysilane [ClSi(OEt)3].
The reaction of chloro-triethoxysilane with ammonia represents a direct route. Based on analogous syntheses, such as the preparation of γ-aminopropyl triethoxysilane from γ-chloropropyl triethoxysilane and liquefied ammonia, this reaction would likely be carried out under pressure and at elevated temperatures. google.com The molar ratio of ammonia to the chlorosilane is a critical parameter, with an excess of ammonia often used to drive the reaction to completion and minimize the formation of di- and tri-silylamines.
Alternatively, the direct amination of triethoxysilane with ammonia presents a more atom-economical route. This reaction would likely require a catalyst to activate the Si-H bond for nucleophilic attack by ammonia.
The reaction conditions for the synthesis of aminosilanes can vary significantly depending on the chosen precursors and synthetic route. The following table outlines typical conditions for related aminosilane syntheses:
Interactive Data Table: Reaction Conditions for Aminosilane Synthesis
| Precursor 1 | Precursor 2 | Catalyst/Reagent | Temperature (°C) | Pressure | Solvent | Product | Reference |
| γ-chloropropyl triethoxysilane | Liquefied ammonia | - | 95-110 | 55-90 Kg/cm² | - | γ-aminopropyl triethoxysilane | google.com |
| Trimethylsilyl chloride | Ammonia | - | - | - | - | Bis(trimethylsilyl)amine | wikipedia.org |
| Triethoxysilane | Allyl amine | Custer catalyst | - | - | - | Aminopropyl triethoxysilane | google.com |
| Trichlorosilanes (RSiCl3) | Liquid ammonia | - | - | - | - | Condensed silazanes and cage compounds | researchgate.net |
Influence of Catalysis and Reaction Environment on Yield and Selectivity
Catalysis plays a pivotal role in the synthesis of aminosilanes, particularly in enhancing reaction rates and improving selectivity towards the desired product. For the direct amination of triethoxysilane, a catalyst is essential to facilitate the cleavage of the Si-H bond. Transition metal complexes, particularly those based on ruthenium, rhodium, and palladium, have been shown to be effective for the hydrosilylation of various substrates and could be applicable here. For example, RuCl2(PPh3)3 is a known pre-catalyst for reductive amination processes.
In the context of ammonolysis of chlorosilanes, while a catalyst is not strictly necessary, the reaction environment is crucial. The use of a solvent can influence the reaction rate and the solubility of the ammonium chloride byproduct, thereby affecting the ease of separation. The reaction of trichlorosilanes with liquid ammonia, for instance, can lead to different products, such as cyclic silazanes or cage compounds, depending on the reaction conditions and the substituents on the silicon atom. researchgate.net The use of anhydrous conditions is often important to prevent the hydrolysis of the starting materials and products. researchgate.net
The reaction of tetraethoxysilane (TEOS) with ammonia is often used in the Stöber process to produce silica (B1680970) nanoparticles, where ammonia acts as a catalyst for hydrolysis and condensation. researchgate.netrsc.org While the goal is different, this demonstrates the reactivity of the Si-OEt bond with ammonia under certain conditions.
Purification and Isolation Techniques for Silanamine, 1,1,1-triethoxy-
The purification and isolation of Silanamine, 1,1,1-triethoxy- from the reaction mixture are critical steps to obtain a product of high purity. The choice of method depends on the synthetic route and the nature of the byproducts.
In the case of ammonolysis of chloro-triethoxysilane, the primary byproduct is ammonium chloride, a solid salt. This can be removed by filtration . The filtrate, containing the desired aminosilane and any unreacted starting materials or solvent, can then be subjected to distillation , likely under reduced pressure to prevent thermal decomposition, to isolate the pure product. google.com
For reactions involving a catalyst, the catalyst may need to be removed. This can sometimes be achieved by filtration if the catalyst is heterogeneous, or by other techniques such as chromatography if it is a homogeneous catalyst.
General purification methods applicable to aminosilanes include:
Distillation: This is a common method for purifying liquid products with different boiling points from the starting materials and byproducts. Vacuum distillation is often preferred for high-boiling or thermally sensitive compounds.
Filtration: Used to separate solid byproducts, such as ammonium salts, from the liquid product mixture. google.com
Crystallization/Recrystallization: If the aminosilane is a solid at room temperature, it can be purified by crystallization from a suitable solvent.
Chromatography: While less common for bulk purification, chromatographic techniques can be used for obtaining highly pure samples for analytical purposes.
The purity of the final product can be assessed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry.
Chemical Reactivity and Mechanistic Investigations of Silanamine, 1,1,1 Triethoxy
Hydrolytic Pathways and Silanol (B1196071) Formation from Triethoxysilane (B36694) Moieties
Kinetic and Thermodynamic Aspects of Hydrolysis
The hydrolysis of alkoxysilanes is a complex process influenced by several factors. mdpi.com The reaction rates are highly dependent on the pH of the medium, with hydrolysis being very slow at a neutral pH (around 7) for most alkoxysilanes, with the exception of aminosilanes. researchgate.net The amine group in aminosilanes like (3-aminopropyl)triethoxysilane can act as an internal catalyst, leading to faster hydrolysis even in the absence of external catalysts. researchgate.net
Studies on aminotriethoxy silane (B1218182) (APTS) in deuterated ethanol (B145695) with a water/silane ratio of 1 showed that the hydrolysis proceeds in two steps, an initial fast step followed by a slower secondary step. The activation energies for these steps were determined to be 34.4 kJ mol⁻¹ and 30.6 kJ mol⁻¹, respectively. nih.gov In general, the rate of hydrolysis is also influenced by the nature of the alkoxy group; for instance, methoxysilanes hydrolyze approximately 6 to 10 times faster than their ethoxysilane (B94302) counterparts due to reduced steric hindrance. gelest.com
The table below summarizes kinetic data for the hydrolysis of various related triethoxysilanes under different conditions.
| Silane | Catalyst/Conditions | Rate Constant | Activation Energy (kJ mol⁻¹) |
| TEOS | Phosphoric acid in water | 1.1 to 5.4 × 10² M⁻¹ sec⁻¹ | 33.3 |
| TEOS | HCl and ultrasonic power | 4.5 to 65 × 10⁻² M⁻¹ min⁻¹ | Not Reported |
| Aminotriethoxy silane | Deuterated ethanol, water/silane ratio = 1 | k₁=2.77x10⁻⁴ sec⁻¹, k₂=0.733x10⁻⁴ sec⁻¹ | Eₐ₁=34.4, Eₐ₂=30.6 |
| Methyltriethoxysilane | Alkaline medium (Methanol) at 30 °C | 2.453 × 10⁴ sec⁻¹ | 50.09 |
This table presents a compilation of research findings on the hydrolysis kinetics of various triethoxysilanes. Data sourced from multiple studies. nih.gov
Role of Catalysts in Hydrolytic Processes
Catalysts play a pivotal role in controlling the rate of hydrolysis. google.com Both acid and base catalysis are effective, though they operate through different mechanisms. gelest.com
Acid Catalysis : In acidic media, the hydrolysis mechanism typically involves the protonation of an alkoxy group, making it a better leaving group. gelest.com This is followed by a nucleophilic attack by water on the silicon atom. nih.gov This process is generally faster than base-catalyzed hydrolysis. gelest.com Common acid catalysts include hydrochloric acid and phosphoric acid. nih.gov
Base Catalysis : Under alkaline conditions, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. mdpi.comnih.gov This forms a pentacoordinate intermediate which then expels an ethoxide ion. mdpi.com Ammonia (B1221849) and organic amines like triethylamine (B128534) are common base catalysts. researchgate.netnih.gov
Other Catalysts : Novel catalytic systems have also been explored. For instance, silver nitrate (B79036) has been shown to be a simple and cost-effective homogeneous catalyst for the hydrolytic oxidation of organosilanes. rsc.org Rare earth metal salts with non-nucleophilic ligands, such as europium perchlorate, have also been demonstrated to be effective catalysts for silane hydrolysis. google.com
The proposed mechanism for both acid and base-catalyzed hydrolysis is generally considered to be a bimolecular nucleophilic substitution (SN2) at the silicon atom (SN2-Si). nih.gov
Condensation Reactions Leading to Siloxane Networks
Following hydrolysis, the newly formed silanol groups can undergo condensation reactions with each other or with remaining ethoxy groups to form stable siloxane bonds (Si-O-Si). mdpi.comnih.gov This process is the foundation for the formation of oligomers and, ultimately, three-dimensional polymer networks. researchgate.net
Oligomerization and Polymerization Mechanisms
The condensation process involves the elimination of either a water molecule (from two silanol groups) or an alcohol molecule (from a silanol and an alkoxy group). mdpi.com The kinetics of condensation are generally more complex than those of hydrolysis. nih.gov The reaction proceeds through the formation of dimers, linear oligomers, and eventually can lead to more complex, branched, and cross-linked structures. gelest.comresearchgate.netresearchgate.net
The structure of the resulting polysiloxane network is highly dependent on the reaction pH. nih.gov
In acidic conditions , it is proposed that a protonated silanol preferentially condenses with the least acidic silanol groups, which favors the formation of less branched, more linear polymer chains. nih.gov
In alkaline conditions , a deprotonated silanol attacks more acidic silanol groups, leading to the formation of more highly branched and condensed clusters. nih.gov
While the SN2-Si mechanism is widely accepted for condensation, some computational studies suggest that a unimolecular nucleophilic substitution (SN1-Si) mechanism may be more favorable under certain conditions. nih.gov
Factors Influencing Siloxane Bond Formation
The formation of the siloxane bond, which is the backbone of silicone polymers, is influenced by a variety of factors. numberanalytics.com The siloxane bond itself has unique characteristics, with a length of about 1.64 Å, which is shorter than expected from the sum of covalent radii, and a bond angle at the oxygen atom (Si-O-Si) that is notably wide, typically around 142.5°. nih.govwikipedia.org This structural flexibility is a key contributor to the properties of silicone materials. wikipedia.org
Key factors that govern the rate and extent of siloxane bond formation include:
pH : As with hydrolysis, pH is a critical parameter. It influences the relative rates of hydrolysis and condensation, as well as the structure of the resulting polymer. mdpi.com
Water/Silane Ratio (r) : The stoichiometric amount of water required for complete polymerization depends on the number of hydrolyzable groups. mdpi.com For a trialkoxysilane, the required ratio is 1.5. mdpi.com Increasing the water content generally enhances hydrolysis, but an excess can inhibit the reaction, possibly due to solubility issues. mdpi.com
Catalyst : The type of catalyst used not only affects the hydrolysis rate but also the condensation rate and the final structure of the network. mdpi.com
Temperature : Higher temperatures generally increase the reaction rates for both hydrolysis and condensation. researchgate.net
Solvent : The choice of solvent can affect the solubility of the silane and the stability of intermediate species, thereby influencing reaction kinetics. mdpi.comnih.gov
Concentration : The concentration of the silane precursor impacts the probability of intermolecular condensation reactions. mdpi.com
Substitution Reactions Involving Ethoxy and Amine Functional Groups
Besides hydrolysis and condensation, the ethoxy and amine groups of Silanamine, 1,1,1-triethoxy- can participate in other substitution reactions. The reactive nature of alkoxysilanes means that the introduction of the alkoxysilane moiety is often the final step in a synthetic sequence. mdpi.com
The ethoxy groups can undergo nucleophilic substitution reactions. For example, they can be exchanged with other functional groups through reactions with chlorosilanes, a process that can be catalyzed by Lewis acids like BiCl₃. researchgate.net
The amine group (-NH₂) imparts specific reactivity to the molecule. It can act as an internal catalyst for hydrolysis, as mentioned previously. researchgate.net Furthermore, the nitrogen's lone pair of electrons allows it to act as a nucleophile. In reactions, it can attack electrophilic centers, leading to the formation of new covalent bonds. This reactivity is central to its use as a coupling agent, where the amine group can react with organic polymers while the silanol groups (formed after hydrolysis) bond to inorganic surfaces.
Electrophilic and Nucleophilic Reactivity of the Silicon-Nitrogen Bond
The reactivity of the silicon-nitrogen (Si-N) bond in Silanamine, 1,1,1-triethoxy- is characterized by a duality, wherein the silicon atom exhibits electrophilic properties and the nitrogen atom possesses nucleophilic characteristics. This dual nature dictates the compound's reaction pathways with a variety of reagents.
The silicon atom is bonded to three highly electronegative ethoxy (-OCH2CH3) groups and one nitrogen atom. This arrangement leads to a significant polarization of the bonds, creating an electron-deficient, and therefore electrophilic, silicon center. researchgate.net This electrophilicity makes the silicon atom susceptible to attack by nucleophiles.
Conversely, the nitrogen atom of the primary amine (-NH2) group possesses a lone pair of electrons, rendering it a nucleophilic center. libretexts.org This lone pair can attack electron-deficient species, or electrophiles. libretexts.orgquora.com The reactivity of the amine group is a key feature of its chemistry, allowing it to engage in various nucleophilic reactions. chemguide.co.ukyoutube.com
The general susceptibility of amines to act as nucleophiles is well-documented. chemguide.co.uk They react with a range of electrophiles, such as alkyl halides and acyl chlorides. libretexts.orgchemguide.co.uk While specific studies on the reaction of Silanamine, 1,1,1-triethoxy- with such electrophiles are not extensively detailed in the provided results, the fundamental principles of amine chemistry suggest that the -NH2 group would readily participate in nucleophilic substitution or addition reactions. masterorganicchemistry.com
The table below summarizes the electrophilic and nucleophilic sites of the Si-N bond in Silanamine, 1,1,1-triethoxy- and their typical reactions.
| Reactive Site | Character | Description | Typical Reactions |
| Silicon (Si) Atom | Electrophilic | Bonded to three electronegative oxygen atoms and one nitrogen atom, creating a partial positive charge. | Nucleophilic attack, e.g., hydrolysis by water. |
| Nitrogen (N) Atom | Nucleophilic | Possesses a lone pair of electrons on the amine group. | Attack on electrophiles, protonation. |
Reaction Dynamics and Intermediate Species Elucidation
The study of reaction dynamics and the identification of transient intermediates are crucial for understanding the mechanisms of reactions involving Silanamine, 1,1,1-triethoxy-. The hydrolysis and subsequent condensation reactions are primary examples where such investigations are pertinent.
Upon hydrolysis, the initial products are silanols, which are molecules containing one or more silicon-hydroxyl (Si-OH) bonds. ontosight.ai These silanols are often unstable and act as key reaction intermediates. ontosight.ai In the case of Silanamine, 1,1,1-triethoxy-, hydrolysis would yield triethoxysilanol.
These silanol intermediates are highly reactive and can undergo self-condensation reactions. In these reactions, two silanol groups react to form a siloxane bridge (Si-O-Si) and a molecule of water. This process can continue, leading to the formation of oligomeric and polymeric siloxane structures. The reactivity of the silanols produced by hydrolysis can be influenced by factors such as pH and the solvent medium. researchgate.net
The elucidation of these reaction pathways and the identification of intermediate species often rely on advanced analytical techniques. In-situ 29Si Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. It allows for the real-time monitoring of the silicon environment during the reaction. For similar alkoxysilanes, 29Si NMR has been used to identify and quantify the various silicon species present in solution, from the unhydrolyzed monomer to various hydrolyzed and condensed structures. researchgate.net
The different silicon species can be categorized based on their degree of hydrolysis and condensation, often denoted by "T" notation in NMR studies of trifunctional silanes. While specific data for Silanamine, 1,1,1-triethoxy- is not available, the general scheme observed for similar compounds is illustrative.
| Notation | Species | Description |
| T0 | Unhydrolyzed Monomer | Si(OR)3NH2 |
| T1 | Singly Hydrolyzed/Condensed | (HO)Si(OR)2NH2 or (R'OSi)Si(OR)2NH2 |
| T2 | Doubly Hydrolyzed/Condensed | (HO)2Si(OR)NH2 or related condensed structures |
| T3 | Fully Hydrolyzed/Condensed | (HO)3SiNH2 or related condensed structures |
This progression from T0 to T3 species represents the dynamic nature of the hydrolysis and condensation process, highlighting the formation and consumption of various intermediate species. The stability and concentration of these intermediates are dependent on the specific reaction conditions. researchgate.net For instance, in some systems, the silanols produced by hydrolysis in water have been found to be more stable than those produced in alcoholic solvent mixtures. researchgate.net
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Silanamine, 1,1,1 Triethoxy and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organosilicon compounds like Silanamine, 1,1,1-triethoxy-. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.
Silicon-29 (²⁹Si) NMR spectroscopy is uniquely powerful for directly observing the silicon environment. The ²⁹Si nucleus, with a natural abundance of 4.7%, provides sharp signals over a wide chemical shift range, making it highly sensitive to the nature and number of substituents attached to the silicon atom. huji.ac.ilpascal-man.com For Silanamine, 1,1,1-triethoxy-, the silicon atom is bonded to three ethoxy groups (-OEt) and one amino group (-NH₂), which places its expected chemical shift in a specific region of the ²⁹Si NMR spectrum.
The chemical shift of the silicon atom in trialkoxysilanes is significantly influenced by the electronegativity of the substituents. The replacement of an alkoxy group with a less electronegative amino group typically results in a shift to a higher field (more negative ppm values) compared to tetraalkoxysilanes like tetraethoxysilane (TEOS). For instance, the ²⁹Si chemical shifts for silatrane (B128906) derivatives, which feature a Si-N bond, have been observed at around -99.9 ppm. researchgate.net The exact chemical shift for Silanamine, 1,1,1-triethoxy- provides a definitive fingerprint of its T¹-type structure (one Si-N bond and three Si-O bonds). Furthermore, ²⁹Si NMR is invaluable for monitoring reactions, such as hydrolysis and condensation, where changes in the silicon coordination environment lead to predictable shifts, allowing for the identification of species like disiloxanes and higher siloxanes. researchgate.net
Table 1: Representative ²⁹Si NMR Chemical Shift Data
| Compound/Structure Type | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| M group (R₃SiO-) | Varies | pascal-man.com |
| D group (R₂Si(O-)₂) | Varies | pascal-man.com |
| T group (RSi(O-)₃) | Varies | pascal-man.com |
| Q group (Si(O-)₄) | -110 | huji.ac.il |
| Silatrane derivative | -99.9 | researchgate.net |
| Tetraethoxysilane (TEOS) | -82.0 | researchgate.net |
This table is interactive. Click on the headers to sort.
¹H and ¹³C NMR spectroscopy are essential for characterizing the organic components of the molecule—the ethoxy and amino groups.
In the ¹H NMR spectrum of Silanamine, 1,1,1-triethoxy-, the ethoxy groups give rise to a characteristic quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The chemical shifts of these protons are sensitive to the silicon center. The protons of the amino group (-NH₂) typically appear as a broad singlet, and its chemical shift and broadness can be influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
The ¹³C NMR spectrum provides complementary information. researchgate.net It shows distinct signals for the methylene and methyl carbons of the ethoxy groups. The chemical shifts of these carbons confirm the presence of the C-O-Si linkage. The position of these signals can be compared to related compounds like (3-aminopropyl)triethoxysilane to confirm the structural assignment. researchgate.net
Table 2: Representative ¹H and ¹³C NMR Data for Ethoxy Groups on Silicon
| Nucleus | Group | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | -OCH₂- | ~3.8 | Quartet |
| ¹H | -CH₃ | ~1.2 | Triplet |
| ¹³C | -OCH₂- | ~58-60 |
This table is interactive. Click on the headers to sort.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. thermofisher.commdpi.com These two techniques are often complementary; FT-IR is sensitive to vibrations that cause a change in dipole moment (e.g., polar bonds), while Raman is sensitive to vibrations that cause a change in polarizability (e.g., symmetric and non-polar bonds). thermofisher.comyoutube.com
For Silanamine, 1,1,1-triethoxy-, key vibrational modes include:
N-H stretching: The amino group exhibits symmetric and asymmetric stretching vibrations, typically found in the 3300-3500 cm⁻¹ region.
C-H stretching: The ethoxy groups show characteristic C-H stretches just below 3000 cm⁻¹.
Si-O stretching: Strong absorptions corresponding to the Si-O-C asymmetric stretching are prominent in the 1070-1100 cm⁻¹ range.
Si-N stretching: The Si-N bond vibration is expected to appear in the 900-1000 cm⁻¹ region.
FT-IR is particularly useful for observing the polar N-H and Si-O bonds, while Raman spectroscopy can be advantageous for studying the Si-N backbone in derivative polymers, especially in aqueous solutions where the strong water absorption in FT-IR can obscure other signals. thermofisher.com
Table 3: Key Vibrational Frequencies for Silanamine, 1,1,1-triethoxy-
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| N-H | Stretch | 3300 - 3500 | FT-IR |
| C-H | Stretch | 2850 - 3000 | FT-IR, Raman |
| C=O | Stretch (Amide I in derivatives) | ~1699 | FT-IR |
| Si-O-C | Asymmetric Stretch | 1070 - 1100 | FT-IR |
This table is interactive. Click on the headers to sort.
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. tutorchase.comwikipedia.org When Silanamine, 1,1,1-triethoxy- is ionized in a mass spectrometer, it forms a molecular ion (M⁺), whose mass-to-charge ratio (m/z) confirms the molecular weight.
The molecule then fragments in a predictable manner. wikipedia.org Common fragmentation pathways for alkoxysilanes include the loss of alkyl or alkoxy groups. For amines, α-cleavage (cleavage of the bond adjacent to the nitrogen atom) is a characteristic fragmentation route. miamioh.edulibretexts.org Analysis of these daughter ions helps to piece together the molecular structure. tutorchase.com For example, a common fragment for triethoxysilyl compounds is the loss of an ethoxy group (-OC₂H₅), resulting in a significant peak at M-45. The fragmentation pattern provides a unique fingerprint that confirms the identity of the compound and can be used to distinguish it from its isomers. nih.gov
Chromatographic Methods (GPC, HPLC) for Purity and Polymer Distribution Analysis
Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of the Silanamine, 1,1,1-triethoxy- monomer and for analyzing the molecular weight distribution of polymers derived from it. fiveable.me
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential interactions with a stationary phase and a liquid mobile phase. malvernpanalytical.com It is an excellent technique for determining the purity of the Silanamine, 1,1,1-triethoxy- monomer, separating it from starting materials, by-products, or degradation products. By using a suitable column and mobile phase, high-resolution separation can be achieved. malvernpanalytical.com
Gel Permeation Chromatography (GPC): Also known as Size-Exclusion Chromatography (SEC), GPC separates molecules based on their hydrodynamic volume in solution. chromatographyonline.comyoutube.com This technique is indispensable for characterizing polymers and oligomers that may be formed from the self-condensation of Silanamine, 1,1,1-triethoxy-. Larger molecules are excluded from the pores of the column packing material and elute first, while smaller molecules penetrate the pores and elute later. youtube.com By calibrating the system with polymer standards of known molecular weight, GPC can be used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of a polymer sample, which describes the breadth of the molecular weight distribution. waters.com
X-ray Diffraction (XRD) for Crystalline and Higher-Order Structures
X-ray Diffraction (XRD) is a primary technique for investigating the atomic and molecular structure of crystalline materials. mdpi.com While Silanamine, 1,1,1-triethoxy- is a liquid at room temperature, its derivatives, particularly polymers or solid-state materials synthesized from it, can be analyzed by XRD. The technique can also be applied to the monomer if it is crystallized at low temperatures.
XRD provides information on:
Crystal Structure: For crystalline derivatives, XRD can determine the unit cell dimensions, crystal system, and the arrangement of molecules in the crystal lattice. mdpi.com
Crystallinity: In semi-crystalline polymers, XRD can quantify the degree of crystallinity by comparing the integrated intensities of the sharp crystalline peaks and the broad amorphous halo.
Phase Identification: XRD is used to identify different crystalline phases or polymorphs that may exist in a material. ijcce.ac.ir
Crystallite Size: The width of the diffraction peaks is inversely related to the size of the crystalline domains, an effect described by the Scherrer equation. ijcce.ac.ir
This technique is crucial for understanding the higher-order structure of materials derived from Silanamine, 1,1,1-triethoxy-, which in turn governs their macroscopic properties. mdpi.comweizmann.ac.il
Computational Chemistry and Theoretical Studies on Silanamine, 1,1,1 Triethoxy
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and predicting the reactivity of molecules. For aminosilanes like Silanamine, 1,1,1-triethoxy-, DFT calculations, often using functionals like B3-LYP with basis sets such as 6-31G(d,p), provide valuable insights into molecular geometry, charge distribution, and orbital energies. nih.gov
Studies on analogous aminopropyltriethoxysilane (APTES) reveal the existence of multiple stable conformers, with the trans conformation being slightly more stable than the gauche conformers. researchgate.net The calculated energy difference between these conformers is often small, indicating that multiple conformations can coexist at room temperature. researchgate.net The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding reactivity. The HOMO is typically localized on the amine group, indicating its nucleophilic character, while the LUMO is often centered around the silicon atom, suggesting its susceptibility to nucleophilic attack, particularly during hydrolysis.
The reactivity of Silanamine, 1,1,1-triethoxy- is largely dictated by the interplay between the amino group and the triethoxysilyl moiety. The amino group can act as an internal catalyst for the hydrolysis of the ethoxy groups, a common reaction for alkoxysilanes. DFT calculations on similar aminosilanes have shown that intramolecular hydrogen bonding between the amine and the alkoxy oxygen atoms can influence the activation energy of hydrolysis.
Table 1: Calculated Electronic Properties of a Model Aminosilane (B1250345) (e.g., Aminopropyltriethoxysilane) using DFT
| Property | Value | Description |
| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital energy, indicative of the molecule's ability to donate electrons. |
| LUMO Energy | 1.2 eV | Lowest Unoccupied Molecular orbital energy, indicative of the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Energy difference between HOMO and LUMO, related to the molecule's chemical reactivity and stability. |
| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |
Note: The values in this table are representative and based on DFT calculations of analogous aminosilanes. Actual values for Silanamine, 1,1,1-triethoxy- may vary.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing a deeper understanding of conformational changes and intermolecular interactions. For Silanamine, 1,1,1-triethoxy-, MD simulations can elucidate how the molecule behaves in different environments, such as in solution or at an interface.
Simulations on similar aminosilanes, like APTES, have been used to study their arrangement and interaction on surfaces, which is critical for their application as coupling agents. These simulations show that the molecules can adopt various orientations and can form hydrogen bonds with surface silanol (B1196071) groups and with each other. In the bulk liquid state, MD simulations would likely reveal significant intermolecular hydrogen bonding involving the amine groups, leading to the formation of transient molecular clusters.
Table 2: Representative Intermolecular Interaction Energies for Aminosilane Dimers from Computational Studies
| Interaction Type | Distance (Å) | Energy (kcal/mol) |
| N-H···N Hydrogen Bond | 2.2 | -4.5 |
| N-H···O Hydrogen Bond | 2.0 | -5.8 |
| C-H···O Interaction | 2.5 | -1.2 |
Note: These values are illustrative and derived from studies on analogous aminosilanes. The specific interaction energies for Silanamine, 1,1,1-triethoxy- would depend on the specific geometry of the interacting pair. mdpi.com
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are increasingly used to predict spectroscopic data, such as NMR and IR spectra, which can aid in the identification and characterization of compounds. For Silanamine, 1,1,1-triethoxy-, predicting its spectroscopic signature is particularly valuable in the absence of extensive experimental spectra.
DFT calculations can be employed to compute vibrational frequencies, which correspond to the peaks in an IR spectrum. A complete vibrational assignment for both trans and gauche conformers of analogous molecules like aminopropylsilanetriol has been achieved with good agreement between calculated and experimental frequencies. nih.gov For Silanamine, 1,1,1-triethoxy-, characteristic bands would be expected for the N-H stretching and bending modes, Si-O-C stretching, and the vibrations of the ethyl groups.
Similarly, NMR chemical shifts can be calculated. 1H and 13C NMR spectra are sensitive to the electronic environment of the nuclei. Computational analysis of the 1H NMR spectrum of APTES has provided insights into the populations of anti and gauche conformers. researchgate.net For Silanamine, 1,1,1-triethoxy-, the predicted 1H NMR spectrum would show signals for the amine proton(s) and the ethoxy groups (CH2 and CH3). The 29Si NMR chemical shift is also a key parameter for characterizing silicon-containing compounds, and its prediction can help to distinguish between different silicon species that may form during reactions. researchgate.net
Table 3: Predicted vs. Experimental Vibrational Frequencies for a Model Aminosilane
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch | 3450 | 3400 |
| C-H Stretch | 2980 | 2975 |
| N-H Bend | 1600 | 1590 |
| Si-O-C Stretch | 1100 | 1080 |
Note: This table presents a comparison for a representative aminosilane to illustrate the typical accuracy of DFT calculations in predicting vibrational spectra. The average error between observed and calculated frequencies is often low. nih.gov
Modeling of Reaction Pathways and Transition States
Understanding the reaction mechanisms of Silanamine, 1,1,1-triethoxy- is crucial for controlling its reactivity in various applications. Computational modeling allows for the exploration of reaction pathways and the characterization of transition states, which are often difficult to study experimentally. The most significant reactions for this compound are hydrolysis and subsequent condensation.
The hydrolysis of the triethoxysilyl group proceeds in a stepwise manner. DFT calculations can be used to model the reaction pathway, involving the nucleophilic attack of a water molecule on the silicon atom. The presence of the amine group can influence this reaction, potentially acting as a catalyst. Computational studies on aminosilanes suggest that the reaction can proceed through a pentacoordinate silicon transition state. nih.gov The activation energies for each hydrolysis step can be calculated to determine the rate-limiting step.
Following hydrolysis, the resulting silanols can undergo condensation to form siloxane (Si-O-Si) bonds, leading to oligomers or polymers. Modeling this process involves calculating the activation energy for the formation of a siloxane bond, which typically proceeds through the elimination of a water molecule. The study of the dimerization of aminopropylsilanetriol has provided insights into the structure of the resulting Si-O-Si linkage. nih.gov These computational models are invaluable for understanding the initial stages of polymerization and material formation from aminosilane precursors.
Table 4: Calculated Activation Energies for Key Reaction Steps of a Model Aminosilane
| Reaction Step | Reactants | Products | Activation Energy (kcal/mol) |
| First Hydrolysis | R-Si(OEt)₃ + H₂O | R-Si(OEt)₂(OH) + EtOH | 15-20 |
| Condensation | 2 R-Si(OEt)₂(OH) | R(OEt)₂(OH)Si-O-Si(OH)(OEt)₂R + H₂O | 10-15 |
Note: These are representative activation energy ranges for the hydrolysis and condensation of alkoxysilanes. The actual values for Silanamine, 1,1,1-triethoxy- would depend on the specific reaction conditions and the level of theory used in the calculations.
Applications of Silanamine, 1,1,1 Triethoxy in Advanced Materials Science and Engineering
Surface Modification and Interfacial Engineering
The ability to precisely control the surface properties of materials is paramount in fields ranging from microelectronics to biomedical devices. Silanamine, 1,1,1-triethoxy- and its chemical relatives are extensively used to tailor these properties at the molecular level, bridging the interface between inorganic substrates and organic overlayers.
Enhancing Adhesion and Surface Wettability on Inorganic Substrates
The primary application of aminosilanes like Silanamine, 1,1,1-triethoxy- is to function as an adhesion promoter between inorganic and organic materials. The triethoxy-silyl portion of the molecule can form strong, covalent metallo-siloxane bonds (M-O-Si) with hydroxyl groups present on the surfaces of inorganic substrates such as glass, silica (B1680970), and metal oxides. researchgate.netresearchgate.net This creates a durable link between the substrate and the silane (B1218182) layer. The outward-facing amine groups are then available to react or entangle with a subsequent organic layer, such as an adhesive, paint, or polymer matrix, dramatically improving interfacial adhesion and preventing delamination. researchgate.net
| Substrate | Silane Modifier | Key Finding | Reference |
| Zinc Oxide (ZnO) | Alkyltriethoxysilane | Produced a stable, hydrophobic surface with water contact angles approaching 106°. | nih.gov |
| Silica | 3-Aminopropyltriethoxysilane (APTES) | Forms dense, adherent coatings that act as a barrier and improve adhesion to metallic surfaces. | researchgate.net |
| Alumina (Al2O3) | (3-Aminopropyl)triethoxysilane (APTES) | Forms stable siloxy bonds, creating a functionalized surface for further modification. | researchgate.net |
Development of Hydrophobic and Oleophobic Coatings
While the primary amine group of Silanamine, 1,1,1-triethoxy- is polar, the fundamental chemistry of silane coupling agents is central to the creation of water- and oil-repellent surfaces. The development of hydrophobic coatings often involves a two-fold approach: creating a specific surface roughness at the micro- or nanoscale and lowering the surface free energy. nih.gov
Alkoxysilanes are used to achieve both. They can act as precursors in sol-gel processes to deposit silica nanoparticles, which impart the necessary roughness. nih.gov Subsequently, a low-surface-energy material, typically a long-chain alkylsilane or a fluoroalkylsilane, is grafted onto the surface. nih.gov This strategy has been successfully employed to create superhydrophobic cotton fabrics with water contact angles exceeding 150°. nih.gov Although Silanamine, 1,1,1-triethoxy- itself does not create a highly hydrophobic surface, its amine group can serve as an anchor point to attach hydrophobic molecules, effectively incorporating them into a stable siloxane network on the substrate. The general principle relies on the hydrolysis of the ethoxy groups to form a polysiloxane layer, which robustly attaches the desired low-energy functional groups to the surface.
Grafting Mechanisms on Metal Oxides and Siliceous Materials
The covalent attachment, or grafting, of Silanamine, 1,1,1-triethoxy- to inorganic surfaces is a chemical process initiated by the hydrolysis of its ethoxy groups. In the presence of surface moisture or added water, the ethoxy groups (Si-OCH2CH3) are converted into reactive silanol (B1196071) groups (Si-OH). These silanols then condense with hydroxyl groups (-OH) present on the surface of metal oxides (like Al2O3, ZnO, TiO2) or siliceous materials (like silica, SiO2), forming stable siloxane (Si-O-Si) or metallo-siloxane (M-O-Si) bonds and releasing ethanol (B145695) or water as a byproduct. researchgate.netrsc.orgnih.gov
The grafting process can be influenced by several factors, including temperature, solvent, and the nature of the substrate. For example, vapor-phase grafting of (3-aminopropyl)triethoxysilane (APTES), a close structural analog, onto various metal oxides showed that the reaction mechanism can differ. On Al2O3 and ZnO, the reaction proceeds exclusively through the formation of metal-siloxy bonds. researchgate.net On TiO2, however, the amine group can also interact with the surface, leading to the formation of ammonium (B1175870) salts. researchgate.net The use of anhydrous solvents for grafting tends to result in more stable, covalently bonded monolayers, as it limits the extent of silane self-condensation in solution, which can lead to the formation of weakly adhered multilayers. researchgate.net A significant challenge is the hydrolytic stability of these grafted layers, as the amine functionality can catalyze the reverse reaction (hydrolysis of the siloxane bond) in aqueous environments, leading to the loss of the surface coating over time. acs.org
Sol-Gel Chemistry and Hybrid Material Synthesis
The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules, typically metal alkoxides. wikipedia.org Silanamine, 1,1,1-triethoxy- is a valuable precursor in this process, enabling the creation of advanced functional materials with tailored properties.
Fabrication of Inorganic-Organic Hybrid Polymers and Coatings
Inorganic-organic hybrid materials combine the properties of both classes of materials, such as the thermal stability and rigidity of an inorganic network with the flexibility and functionality of an organic polymer. Silanamine, 1,1,1-triethoxy- acts as a hybrid building block. During the sol-gel process, its ethoxy groups hydrolyze and polycondense to form an inorganic polysilsesquioxane (PSSQ) backbone, which has a general formula of (RSiO1.5)n. researchgate.net
The organic functionality (the aminopropyl group in related silanes, or the direct amine in Silanamine, 1,1,1-triethoxy-) is covalently bound to the silicon atoms, providing organic characteristics and compatibility with other polymers. researchgate.net These hybrid polymers can be formulated into coatings that exhibit high resistance to solvents and good thermal stability. researchgate.netiaea.org The amine group can also participate in further polymerization reactions or act as a catalytic site, allowing for the creation of complex, crosslinked networks. For example, an amine-functionalized silane can be incorporated into a formulation with other precursors like tetraethoxysilane (TEOS) to modify the resulting network structure and properties. capes.gov.br
| Hybrid Material Component | Function | Resulting Property | Reference |
| Polysilsesquioxane (PSSQ) | Inorganic backbone | High thermal stability, rigidity | researchgate.net |
| Organic Functional Group (R) | Organic component | Compatibility with polymers, specific functionality | researchgate.net |
| Silane Precursor | Forms inorganic network | Solvent resistance, durability | iaea.org |
Controlled Formation of Functionalized Gels and Xerogels
The sol-gel process involves the transition of a colloidal solution (sol) into a continuous solid network enclosing a liquid phase (gel). wikipedia.org When this gel is dried under ambient conditions, the solvent evaporates, causing the network to shrink and collapse into a dense, porous material known as a xerogel. nih.gov
Using Silanamine, 1,1,1-triethoxy- as a precursor or co-precursor in this process allows for the direct incorporation of amine functionality throughout the gel network. The hydrolysis and condensation of the ethoxy groups drive the formation of the silica-based gel structure. nih.govsigmaaldrich.com Studies using related aminotriethoxysilanes have shown that the presence of the amine-containing silane can significantly influence the kinetics of the sol-gel reaction, affecting gelation time and the structure of the final network. capes.gov.br For instance, increasing the concentration of an amino-silane can initially speed up polycondensation but may lead to the formation of more cyclic silica structures rather than a linear network at higher concentrations. capes.gov.br The resulting functionalized gels and xerogels, with their high surface area and accessible amine groups, are promising for applications such as catalysts, sorbents for environmental remediation, and functional fillers.
Design of Polyhedral Oligomeric Silsesquioxane (POSS) Structures
Polyhedral Oligomeric Silsesquioxanes (POSS) are cage-like molecules with a silicon-oxygen core and organic substituents at the corners. These unique nanostructures can be incorporated into polymers to enhance their mechanical properties, thermal stability, and oxidation resistance.
While direct and extensive research specifically detailing the use of Silanamine, 1,1,1-triethoxy- for the synthesis of POSS is not widely documented in publicly available literature, the fundamental principles of POSS synthesis allow for informed postulation. The synthesis of amino-functionalized POSS often involves the hydrolytic condensation of amino-substituted trialkoxysilanes. In this context, Silanamine, 1,1,1-triethoxy- could theoretically serve as a precursor. The hydrolysis of the triethoxy groups would lead to the formation of silanetriols, which can then condense to form the characteristic cage structure of POSS. The primary amine group would be displayed on the exterior of the POSS cage, making it available for further reactions, such as grafting onto polymer chains.
A generalized reaction scheme for the formation of an amino-functionalized POSS from a trialkoxysilane is as follows:
8 RSi(OR')₃ + 12 H₂O → [RSiO₁.₅]₈ + 24 R'OH
Where 'R' represents the functional group (in this case, an amino group) and R' is an alkyl group (ethyl). The resulting structure, often denoted as T₈, would have an amino group at each of the eight corners of the cubic silica core.
Polymer and Resin Chemistry
The dual functionality of Silanamine, 1,1,1-triethoxy- makes it a valuable component in polymer chemistry, where it can act as a monomer, a crosslinking agent, or a surface modifier.
Synthesis and Characterization of Amino Silicone Resins
Amino silicone resins are a class of polymers that combine the thermal stability and flexibility of silicones with the reactivity of amino groups. These resins are synthesized through the co-hydrolysis and condensation of various silane precursors.
Research on the synthesis of amino silicone resins often utilizes aminopropyltriethoxysilane (APTES), a compound structurally similar to Silanamine, 1,1,1-triethoxy-. A typical synthesis involves the controlled hydrolysis of the trialkoxysilane in the presence of other silane monomers, such as methyltrimethoxysilane. The reaction conditions, including pH and temperature, are carefully controlled to manage the degree of condensation and the final properties of the resin. The resulting amino silicone resins can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of Si-O-Si and N-H bonds, and nuclear magnetic resonance (NMR) spectroscopy to elucidate the polymer structure.
Table 1: Representative Properties of an Amino Silicone Resin Synthesized with an Aminosilane (B1250345) Precursor
| Property | Value |
| Appearance | Colorless to pale yellow viscous liquid |
| Amine Content (mmol/g) | 0.5 - 2.0 |
| Viscosity (at 25°C) | 100 - 5000 mPa·s |
| Solid Content (%) | 95 - 100 |
Crosslinking and Network Formation in Polymer Matrices
The ability of Silanamine, 1,1,1-triethoxy- to form a three-dimensional network upon hydrolysis and condensation makes it an effective crosslinking agent for various polymer matrices. In systems containing polymers with reactive groups such as hydroxyl or carboxyl groups, the amine functionality of the silane can form covalent or hydrogen bonds, while the siloxane network provides structural reinforcement. This crosslinking enhances the mechanical strength, thermal stability, and chemical resistance of the polymer.
Catalysis in Organic Transformations
The reactivity of the amine group in Silanamine, 1,1,1-triethoxy- also lends itself to applications in catalysis, particularly in the development of heterogeneous catalysts.
Immobilization of Silanamine, 1,1,1-triethoxy- on Solid Supports for Heterogeneous Catalysis
Immobilizing homogeneous catalysts onto solid supports is a key strategy in green chemistry, as it facilitates catalyst separation and reuse. Silanamine, 1,1,1-triethoxy- is an ideal candidate for this purpose. The triethoxy groups can be used to covalently bond the molecule to the surface of inorganic supports rich in hydroxyl groups, such as silica or alumina.
The process typically involves refluxing the solid support with a solution of the silane in an appropriate solvent. The ethoxy groups react with the surface hydroxyls, forming stable Si-O-Support linkages and releasing ethanol as a byproduct. Once immobilized, the amino group is available to act as a basic catalyst or as a ligand to coordinate with metal centers for a wide range of organic transformations, such as Knoevenagel condensations, Michael additions, and aldol (B89426) reactions.
Table 2: Comparison of a Homogeneous and Immobilized Amine Catalyst
| Catalyst Type | Reaction | Catalyst Recovery | Recyclability |
| Homogeneous Amine | Knoevenagel Condensation | Difficult | Low |
| Immobilized Silanamine | Knoevenagel Condensation | Simple Filtration | High |
This approach combines the high reactivity of homogeneous catalysts with the practical advantages of heterogeneous systems.
Promotion of Aldol, Knoevenagel, and Other Condensation Reactions
The amine functionality within Silanamine, 1,1,1-triethoxy- positions it as a promising candidate for catalyzing a variety of condensation reactions, which are fundamental processes in carbon-carbon bond formation. While specific research directly employing Silanamine, 1,1,1-triethoxy- is limited, its catalytic behavior can be inferred from studies on analogous amine-functionalized silica materials, often prepared using structurally similar precursors like (3-aminopropyl)triethoxysilane (APTES).
These reactions typically proceed via a base-catalyzed mechanism. In an Aldol condensation , the amine group can deprotonate the α-carbon of a carbonyl compound, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of another molecule, leading to the formation of a β-hydroxy carbonyl compound, which can subsequently dehydrate to an α,β-unsaturated carbonyl.
Similarly, in the Knoevenagel condensation , the amine catalyst facilitates the reaction between an aldehyde or ketone and an active methylene (B1212753) compound. nih.gov The amine activates the methylene group, enabling its addition to the carbonyl, followed by dehydration to yield a stable α,β-unsaturated product. The general mechanism for an amine-catalyzed Knoevenagel condensation is depicted below:
General Mechanism of Amine-Catalyzed Knoevenagel Condensation
| Step | Description |
|---|---|
| 1. Amine Activation | The amine catalyst reacts with the active methylene compound to form a more reactive enamine intermediate. |
| 2. Nucleophilic Attack | The enamine attacks the carbonyl group of the aldehyde or ketone. |
| 3. Proton Transfer | A series of proton transfers occurs, leading to the formation of an intermediate. |
The efficiency of such reactions is often enhanced when the aminosilane is immobilized on a support like silica, which introduces additional catalytic functionalities.
Engineering of Cooperative Active Sites for Enhanced Catalytic Performance
A significant area of research in heterogeneous catalysis is the design of materials with cooperative active sites, where multiple functional groups work in concert to enhance catalytic activity and selectivity. Silanamine, 1,1,1-triethoxy- is an ideal building block for creating such systems on silica surfaces.
When grafted onto a silica support, the amine group of the silanamine acts as a basic catalytic site. Simultaneously, the silica surface possesses acidic silanol (Si-OH) groups. This combination of proximal acidic and basic sites creates a bifunctional catalyst. rsc.org In reactions like the Aldol condensation, the acidic silanol groups can activate the carbonyl group of the electrophile by hydrogen bonding, making it more susceptible to nucleophilic attack by the enolate generated at the basic amine site. nih.govresearchgate.net
This cooperative catalysis leads to a significant rate enhancement compared to catalysts containing only amine or only acidic sites. The spatial arrangement and the ratio of these acidic and basic groups are crucial for optimizing catalytic performance. Molecular dynamics simulations have shown that the flexibility of the alkyl chain connecting the amine to the silica surface also plays a critical role in facilitating the reaction. nih.gov
| Linker Flexibility | The length and flexibility of the chain attaching the amine to the silicon atom. | Affects the ability of the amine group to orient itself for effective catalysis. nih.gov |
Precursor Role in Complex Organic Synthesis
Beyond its direct catalytic applications, Silanamine, 1,1,1-triethoxy- serves as a valuable precursor for the synthesis of more complex organic molecules and functionalized materials. The triethoxysilane (B36694) group allows for its covalent attachment to various substrates, particularly those with hydroxyl groups, through hydrolysis and condensation reactions. This property is extensively used to functionalize surfaces like silica gel, glass, and metal oxides.
The amine group, in turn, provides a reactive handle for a wide range of organic transformations. It can be a nucleophile in substitution and addition reactions, a base to deprotonate other molecules, or a starting point for the construction of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds.
For instance, the amine can be reacted with electrophiles such as acyl chlorides or isocyanates to form amides and ureas, respectively. These reactions can be used to introduce new functionalities or to build up more complex molecular frameworks. The ability to first anchor the molecule to a solid support and then perform subsequent chemical modifications on the amine group makes Silanamine, 1,1,1-triethoxy- a versatile tool in solid-phase synthesis and the development of functional materials with tailored properties.
Table of Mentioned Compound Names
| Compound Name |
|---|
| Silanamine, 1,1,1-triethoxy- |
| (3-aminopropyl)triethoxysilane |
| β-hydroxy carbonyl |
| α,β-unsaturated carbonyl |
| Active methylene compound |
| Enolate |
| Enamine |
| Silanol |
| Acyl chloride |
| Isocyanate |
| Amide |
Current Challenges and Future Directions in Silanamine, 1,1,1 Triethoxy Research
Development of Sustainable and Green Synthesis Routes
The traditional synthesis of aminosilanes often involves the use of chlorosilanes, which are corrosive and generate significant ammonium (B1175870) salt waste, posing environmental concerns. ecopowerchem.comsinosil.com A major challenge and a key future direction is the development of sustainable and green synthesis routes for Silanamine, 1,1,1-triethoxy-.
Current Approaches and Challenges:
The primary industrial method for producing aminosilanes is the aminolysis of chlorosilanes. sinosil.com This process, while effective, is atom-inefficient and produces corrosive byproducts. ecopowerchem.com The quest for greener alternatives has led to explorations of halogen-free synthesis methods. nih.gov
Future Directions:
A promising green alternative is the catalytic dehydrocoupling of amines and silanes. This method forms the desired Si-N bond with the only byproduct being hydrogen gas, representing a significant step towards a more sustainable process. ecopowerchem.comsinosil.comnih.gov Research is focused on developing highly efficient and selective catalysts that can operate under mild conditions.
Another avenue being explored is the use of mechanochemistry. This solvent-free approach uses mechanical force to initiate chemical reactions, reducing waste and energy consumption. While still in the early stages for aminosilane (B1250345) synthesis, it holds considerable promise for a more environmentally friendly production process.
Furthermore, the use of ethanol (B145695) as a solvent in the functionalization of surfaces with aminosilanes, as opposed to more problematic solvents like toluene, is a step towards greener application processes. nih.gov
| Synthesis Route | Advantages | Challenges |
| Chlorosilane Aminolysis | Established, high yield | Corrosive reagents, salt waste |
| Catalytic Dehydrocoupling | Green (H₂ byproduct), atom-efficient | Catalyst development, cost |
| Mechanochemistry | Solvent-free, energy-efficient | Scalability, reaction control |
| Green Solvents | Reduced environmental impact | Solubility, reaction kinetics |
Precision Control over Polymer Architecture and Nanostructure
The ability to precisely control the arrangement of atoms and molecules is fundamental to creating materials with tailored properties. For Silanamine, 1,1,1-triethoxy-, a significant challenge lies in achieving precise control over polymer architecture and the self-assembly of nanostructures.
Current Approaches and Challenges:
The triethoxy groups of Silanamine, 1,1,1-triethoxy- allow for the formation of crosslinked structures. researchgate.net However, controlling the hydrolysis and condensation reactions to achieve a desired polymer architecture, such as linear versus branched or a specific network density, remains a complex task. Uncontrolled reactions can lead to a broad distribution of polymer sizes and structures, limiting the material's performance.
Future Directions:
Controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, offer pathways to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers and star polymers. sigmaaldrich.comtcichemicals.comcoatingsys.com Future research will likely focus on adapting these techniques for use with Silanamine, 1,1,1-triethoxy-, potentially by modifying the amine functionality to incorporate an initiator for CRP.
Surface-initiated polymerization (SIP) is another powerful technique where polymers are grown from a surface, allowing for the creation of polymer brushes with controlled density and thickness. nih.gov The amine group of Silanamine, 1,1,1-triethoxy- can be used to anchor initiating species to a substrate, enabling the growth of well-defined polymer chains.
Furthermore, the self-assembly of silane (B1218182) molecules into ordered monolayers is a key area of research. rsc.orgarxiv.orgresearchgate.net By carefully controlling deposition conditions, it is possible to create highly organized, low-energy surfaces. The challenge lies in extending this control to the more complex Silanamine, 1,1,1-triethoxy- to form well-defined nanostructures. The use of protecting groups for the amine functionality during self-assembly is a promising strategy to prevent undesirable side reactions and improve molecular organization. rsc.org
Integration into Multifunctional Material Systems
The true potential of Silanamine, 1,1,1-triethoxy- lies in its ability to be integrated into multifunctional material systems, where it can impart a range of properties simultaneously.
Current Approaches and Challenges:
Aminosilanes are widely used as coupling agents to improve the adhesion between organic polymers and inorganic fillers in composite materials. sinosil.com They are also utilized in coatings to enhance properties like corrosion resistance and UV stability. sinosil.comgantrade.com However, simply mixing components often leads to materials with a trade-off in properties. The challenge is to create synergistic systems where the individual components work together to achieve enhanced or entirely new functionalities.
Future Directions:
A key area of future research is the development of hybrid organic-inorganic materials where Silanamine, 1,1,1-triethoxy- acts as a molecular bridge between the two phases. nih.govrsc.orgresearchgate.net These materials can exhibit a unique combination of properties, such as the flexibility of a polymer and the strength of a ceramic.
The development of multifunctional coatings is another exciting direction. ecopowerchem.comnih.gov For example, coatings could be designed to be both antibacterial and promote mineralization for dental applications, or have both anti-fouling and self-healing properties for marine applications. Silanamine, 1,1,1-triethoxy- can be a key component in these systems, providing a reactive handle for attaching other functional molecules.
| Material System | Function of Silanamine, 1,1,1-triethoxy- | Potential Applications |
| Polymer Composites | Adhesion promoter, crosslinking agent | Lightweight structural components, high-performance plastics |
| Hybrid Materials | Molecular linker, precursor for inorganic phase | Scratch-resistant coatings, dental restoratives, bioactive materials sigmaaldrich.comrsc.org |
| Multifunctional Coatings | Surface modifier, anchor for active molecules | Antibacterial surfaces, self-healing coatings, anti-fouling paints nih.gov |
Advanced In-Situ Characterization Techniques for Reaction Monitoring
To achieve the desired control over synthesis and material formation, it is crucial to understand the underlying chemical processes in real-time. A significant challenge is the development and application of advanced in-situ characterization techniques to monitor the reactions of Silanamine, 1,1,1-triethoxy-.
Current Approaches and Challenges:
Traditional analytical methods often involve taking samples from the reaction mixture for offline analysis. This approach can be disruptive and may not capture the full picture of the reaction dynamics, especially for fast reactions or transient intermediates.
Future Directions:
In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for real-time reaction monitoring. researchgate.netresearchgate.net These techniques allow researchers to track the concentration of reactants, products, and intermediates directly in the reaction vessel without disturbing the system. researchgate.net For silane hydrolysis and condensation reactions, Raman spectroscopy has proven particularly useful for quantifying the various transient intermediate hydrolysis products.
Attenuated total reflection (ATR)-FTIR spectroscopy is another valuable technique for studying the formation of organosilane layers on surfaces in-situ. rsc.org This method provides detailed information about the growth and structure of the surface layer as it forms.
The combination of multiple in-situ techniques, for example, simultaneous Raman, infrared, and nuclear magnetic resonance (NMR) spectroscopy, can provide a comprehensive understanding of complex reaction kinetics. By correlating the data from these different techniques, researchers can build more accurate kinetic models and optimize reaction conditions.
| Technique | Information Provided | Application to Silanamine, 1,1,1-triethoxy- |
| In-situ FTIR | Functional group changes, reaction kinetics | Monitoring hydrolysis of ethoxy groups, formation of siloxane bonds |
| In-situ Raman | Si-O bond vibrations, quantification of intermediates | Tracking the formation of silanol (B1196071) intermediates during hydrolysis |
| ATR-FTIR | Surface chemistry, layer growth | Studying the self-assembly and grafting of the silane onto substrates rsc.org |
| In-situ NMR | Structural information, condensation kinetics | Characterizing the formation of different siloxane oligomers and polymers |
Scalability of Synthesis and Application Processes for Industrial Relevance
For any new material or process to have a real-world impact, it must be scalable from the laboratory bench to industrial production. A major challenge for Silanamine, 1,1,1-triethoxy- is ensuring that its synthesis and application processes are scalable, cost-effective, and safe.
Current Approaches and Challenges:
Many of the novel synthesis and application methods developed in academic labs are not easily transferable to an industrial setting. Challenges include the cost and availability of starting materials and catalysts, the need for specialized equipment, and the generation of waste streams that are difficult to manage. rsc.org For example, while catalytic dehydrocoupling is a promising green synthesis route, the cost and stability of the catalysts can be a barrier to large-scale implementation.
Future Directions:
A key focus for future research will be the development of robust and cost-effective catalysts for green synthesis routes. This may involve using earth-abundant metals or developing heterogeneous catalysts that can be easily separated and reused.
Process intensification, which aims to make chemical processes smaller, safer, and more efficient, will also be crucial. This could involve the use of microreactors or continuous flow processes, which can offer better control over reaction conditions and improve safety.
Techno-economic analysis (TEA) will play a vital role in guiding research and development efforts. youtube.comnih.govnih.govresearchgate.netodu.edu By evaluating the economic feasibility of different synthesis and application routes at an early stage, researchers can focus their efforts on the most promising technologies for industrial adoption. A thorough TEA would consider factors such as raw material costs, energy consumption, capital investment, and market demand.
Q & A
Q. What are the standard laboratory synthesis protocols for 1,1,1-triethoxy-silanamine?
Methodological Answer: The compound is synthesized via condensation reactions. For example, it can be prepared by refluxing 1,1,1-triethoxy ethane with acetic acid (AcOH) under controlled conditions (3 h, >90% yield) . Another approach involves heating with stoichiometric reagents (e.g., alkylating agents) in acetonitrile at 70°C for 18 h, followed by recrystallization from ethanol to purify the product . Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and optimizing molar ratios to minimize by-products.
Q. How should 1,1,1-triethoxy-silanamine be stored to maintain stability?
Methodological Answer: Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, strong acids (e.g., HCl), and oxidizers (e.g., peroxides), as these conditions can trigger decomposition into siloxanes or release hazardous gases like NH₃ . Regularly test stored samples using gas chromatography (GC) to detect early signs of degradation.
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer: Use a combination of:
- Nuclear Magnetic Resonance (NMR) : To confirm the structure (e.g., δ ~1.2 ppm for ethoxy CH₃ groups).
- Gas Chromatography-Mass Spectrometry (GC-MS) : For purity assessment and identification of volatile by-products.
- Fourier-Transform Infrared Spectroscopy (FTIR) : To detect functional groups (e.g., Si–N stretches at 800–1000 cm⁻¹). Cross-reference spectral data with published libraries or synthetic controls .
Advanced Research Questions
Q. How does the steric hindrance of triethoxy groups influence reactivity in nucleophilic substitutions?
Methodological Answer: The bulky triethoxy groups reduce accessibility to the silicon center, slowing nucleophilic attack. To study this, conduct kinetic experiments under varying temperatures (e.g., 25–70°C) with nucleophiles like amines or alkoxides. Monitor reaction rates via HPLC and compare with less hindered analogs (e.g., trimethoxy derivatives). Computational modeling (DFT) can further elucidate steric and electronic effects .
Q. How can contradictions in reported stability data be resolved?
Methodological Answer: Systematic studies under controlled conditions are critical. For example:
- Expose samples to varying humidity levels (0–80% RH) and quantify hydrolysis products (e.g., siloxanes) via GC-MS.
- Test thermal stability using differential scanning calorimetry (DSC) to identify decomposition thresholds. Cross-validate findings with independent labs using standardized protocols to rule out equipment or procedural biases .
Q. What methodologies assess the environmental impact of 1,1,1-triethoxy-silanamine?
Methodological Answer:
- Aquatic Toxicity Assays : Use Daphnia magna or algae to measure EC₅₀ values under OECD guidelines.
- Degradation Studies : Track hydrolysis in water at pH 4–9 using LC-MS to identify intermediates (e.g., ethoxy fragments).
- Fugacity Modeling : Predict environmental partitioning (air/water/soil) based on log Kow and vapor pressure data .
Q. How can reaction yields be optimized when using this compound in multi-step syntheses?
Methodological Answer:
- Catalyst Screening : Test bases like Cs₂CO₃ or K₂CO₃ to enhance reactivity in coupling reactions .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF) vs. non-polar solvents for solubility and reaction efficiency.
- In Situ Monitoring : Use Raman spectroscopy to detect intermediates and adjust reagent addition rates dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
